molecular formula C15H16ClNO2S2 B2468445 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034244-31-8

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2468445
CAS No.: 2034244-31-8
M. Wt: 341.87
InChI Key: NUZLFVLVCJYIBK-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical and Chemical Properties Analysis

Thiophene, a component of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.

Scientific Research Applications

Antitumor Activity

A study on novel benzenesulfonamide derivatives has shown significant antitumor activity. These compounds were synthesized and evaluated for their ability to inhibit non-small cell lung cancer and melanoma cell lines, highlighting the potential of sulfonamides in cancer research and therapy (Sławiński & Brzozowski, 2006).

Synthetic Applications

The synthesis of benzo[b]thiophen-3-ylacetonitriles and their reactions with nitrobenzene derivatives, facilitated by potassium tert-butoxide and chlorotrimethylsilane, exemplify the versatility of sulfonamide compounds in organic synthesis. This process yields 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines, demonstrating the utility of sulfonamides in constructing complex heterocyclic structures (Nowacki & Wojciechowski, 2017).

Herbicide Selectivity and Metabolism

Research into the selectivity of chlorsulfuron, a sulfonamide-based herbicide, reveals the biochemical mechanisms allowing certain crops to metabolize the herbicide effectively, rendering it inactive. This insight is crucial for developing selective herbicides that are safe for crops while effectively controlling weeds (Sweetser, Schow, & Hutchison, 1982).

Drug Discovery and Development

The design and synthesis of sulfonamide compounds for potential therapeutic applications, such as antitumor agents and inhibitors of specific enzymes, are significant areas of research. For example, studies have investigated the cytotoxic and carbonic anhydrase inhibitory effects of synthesized benzenesulfonamide derivatives, identifying compounds with promising biological activity (Gul et al., 2016).

Properties

IUPAC Name

2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-12-6-1-2-7-13(12)21(18,19)17-15(9-3-4-10-15)14-8-5-11-20-14/h1-2,5-8,11,17H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZLFVLVCJYIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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